molecular formula C23H16BrClN2O2 B12205677 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol

Cat. No.: B12205677
M. Wt: 467.7 g/mol
InChI Key: HFFZXLMYKYPAIH-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a chlorobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Etherification: The final step involves the etherification of the pyrimidine derivative with 4-chlorobenzyl alcohol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Bromophenyl)-4-pyrimidinyl]-5-[(2-chlorobenzyl)oxy]phenol
  • 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Uniqueness

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl and chlorobenzyl ether groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H16BrClN2O2

Molecular Weight

467.7 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H16BrClN2O2/c24-17-5-3-16(4-6-17)21-12-26-14-27-23(21)20-10-9-19(11-22(20)28)29-13-15-1-7-18(25)8-2-15/h1-12,14,28H,13H2

InChI Key

HFFZXLMYKYPAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O)Cl

Origin of Product

United States

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